1H NMR and 13C NMR chemical shifts for 1-(tert-butoxycarbonyl)-5-indolineboronic acid
1H NMR and 13C NMR chemical shifts for 1-(tert-butoxycarbonyl)-5-indolineboronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 1-(tert-butoxycarbonyl)-5-indolineboronic acid
Introduction
1-(tert-butoxycarbonyl)-5-indolineboronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its indoline core is a common scaffold in pharmacologically active compounds, while the N-Boc protecting group offers a stable yet readily cleavable handle for synthetic manipulation. The boronic acid moiety at the 5-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the facile construction of complex carbon-carbon bonds.
Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous information about the molecular structure in solution. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra expected for 1-(tert-butoxycarbonyl)-5-indolineboronic acid, grounded in the fundamental principles of chemical shift theory and data from structurally related molecules.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, a standardized atom numbering system is essential. The following diagram illustrates the structure of 1-(tert-butoxycarbonyl)-5-indolineboronic acid with the numbering convention that will be used throughout this guide.
Caption: Numbered structure of 1-(tert-butoxycarbonyl)-5-indolineboronic acid.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The expected chemical shifts for the title compound, based on analysis of similar structures, are summarized below.[1][2][3] The data are predicted for a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the polar boronic acid.
Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling (J, Hz) | Integration | Assignment | Rationale and Field Insights |
| ~7.8 - 8.0 | br s | - | 2H | B(OH)₂ | The acidic protons of the boronic acid are typically broad and their chemical shift is highly dependent on concentration and residual water in the solvent. They readily exchange with D₂O. |
| ~7.70 | d | ~8.0 | 1H | H-7 | This proton is ortho to the nitrogen atom and part of the aromatic system. The N-Boc group is electron-withdrawing, which can shift ortho and para protons downfield. |
| ~7.55 | s | - | 1H | H-4 | This proton is adjacent to the boronic acid substituent and is expected to appear as a singlet or a narrowly split doublet. |
| ~7.50 | d | ~8.0 | 1H | H-6 | This proton is meta to the boronic acid and ortho to H-7, leading to a doublet. |
| ~4.05 | t | ~8.5 | 2H | H-2 | These are the methylene protons adjacent to the nitrogen atom. The triplet multiplicity arises from coupling to the H-3 protons. Their downfield shift is due to the direct attachment to the electronegative nitrogen. |
| ~3.10 | t | ~8.5 | 2H | H-3 | These are the benzylic methylene protons. They are coupled to the H-2 protons, resulting in a triplet. |
| ~1.50 | s | - | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and thus appear as a sharp singlet. This signal is a characteristic hallmark of the Boc-protecting group.[4] |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.
Expertise in Interpretation: The carbon attached to the boron atom (C-5) often presents a broad signal or may even be unobserved due to quadrupolar relaxation caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B are quadrupolar).[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |
| ~153.0 | N-C=O | The carbonyl carbon of the carbamate group is significantly deshielded and appears far downfield, a characteristic feature of this functional group. |
| ~145.0 | C-7a | This is a quaternary aromatic carbon adjacent to the nitrogen atom. The nitrogen's lone pair donation into the ring influences its shift. |
| ~135.0 | C-3a | This quaternary aromatic carbon is also adjacent to the nitrogen. |
| ~132.5 | C-4 | Aromatic CH carbon adjacent to the boronic acid. |
| ~130.0 | C-6 | Aromatic CH carbon. |
| ~125.0 | C-7 | Aromatic CH carbon. |
| ~130 (broad) | C-5 | The ipso-carbon attached to the boron atom. Its chemical shift is influenced by the boronic acid group, and the signal is often broadened.[5] |
| ~79.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group appears in the aliphatic region. |
| ~47.0 | C-2 | The aliphatic carbon adjacent to the nitrogen atom is deshielded relative to C-3. |
| ~28.5 | C-3 | The benzylic carbon of the indoline ring. |
| ~28.0 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give rise to a strong signal in the aliphatic region.[4] |
Experimental Protocol for NMR Data Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data. The following steps represent a standard, self-validating workflow for the characterization of 1-(tert-butoxycarbonyl)-5-indolineboronic acid.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the dried compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve both the nonpolar Boc group and the polar boronic acid, while also allowing for the observation of exchangeable B(OH)₂ protons.[7]
-
Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. A clear, homogeneous solution is required.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity, more scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.
-
(Optional but Recommended) For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are invaluable for confirming the connectivity of protons and assigning them to their respective carbons.[4]
-
Caption: A generalized workflow for NMR sample preparation and analysis.
References
- Google. (2026). Time in Ottawa, CA.
-
Widdifield, C. M., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1), S39-S49. [Link]
-
Perrin, D. M., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts. ACS Medicinal Chemistry Letters, 6(7), 826-830. [Link]
-
Li, H., et al. (2011). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1349-1353. [Link]
-
San Diego State University. 11B NMR Chemical Shifts. [Link]
-
Lin, C.-Y., et al. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Photochem, 1(3), 324-338. [Link]
-
Inglis, M. A., & Willis, M. C. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. The Journal of Organic Chemistry, 83(12), 6695-6700. [Link]
-
Legros, J., et al. (2011). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules, 16(10), 8286-8300. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
The Royal Society of Chemistry. (2022). Supplementary Information. [Link]
-
The Royal Society of Chemistry. (n.d.). Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives. [Link]
-
Bovine Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (BMDB0001101). [Link]
-
Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
-
Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
-
National Institutes of Health, PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Itaconic Acid at BMRB. [Link]
Sources
- 1. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts | MDPI [mdpi.com]
- 2. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
